

An In-depth Technical Guide on "Anticancer Agent 260" and Associated Compounds

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Compound of Interest

Compound Name: *Anticancer agent 260*

Cat. No.: *B5850311*

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Introduction

The designation "**Anticancer Agent 260**" is not uniquely assigned to a single chemical entity. Instead, it appears in scientific literature and commercial listings referring to several distinct therapeutic candidates with diverse mechanisms of action. This technical guide provides a comprehensive overview of the primary molecules identified under this and similar nomenclatures, including Cyy260, BMS-986260, and an oxadiazole derivative referred to as "**Anticancer agent 260 (Compound 3g/4d)**". Additionally, a biological agent, THEO-260, currently in clinical trials, is discussed. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical structures, properties, mechanisms of action, and experimental protocols associated with these agents.

Cyy260: A Novel JAK2/STAT3 Pathway Inhibitor

Cyy260 is a novel small molecule inhibitor that has demonstrated significant antitumor activity, particularly in non-small cell lung cancer (NSCLC).^{[1][2]} Its primary mechanism of action involves the targeted inhibition of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.^{[1][2]}

Properties and Biological Activity of Cyy260

The following table summarizes the key characteristics and in vitro efficacy of Cyy260.

Property	Description	Reference
Compound Type	Small molecule inhibitor	[1] [2]
Target Pathway	JAK2/STAT3 signaling pathway	[1] [2]
Therapeutic Area	Non-small cell lung cancer (NSCLC)	[1] [2]
Mechanism of Action	Induces apoptosis and cell cycle arrest	[1] [2]
In Vitro Efficacy (IC50)	7.0 nM (biochemical assay for JAK2 inhibition)	[1]
Cellular Effects	Inhibits proliferation of NSCLC cells in a concentration- and time-dependent manner. Blocks nuclear translocation of STAT3.	[1]

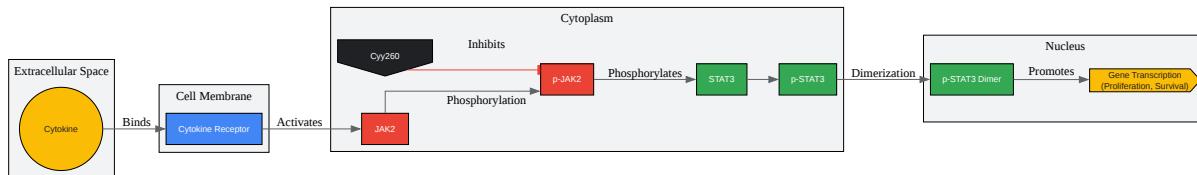
Experimental Protocols for Cyy260

1.2.1. Cell Viability Assay (MTT Assay) NSCLC cells were seeded in 96-well plates at a density of 4000 cells/well.[\[1\]](#) The cells were then treated with varying concentrations of Cyy260 (ranging from 0.01 to 20 μ M) for 24, 48, and 72 hours.[\[1\]](#) Following treatment, MTT solution was added to each well, and the plates were incubated to allow for formazan crystal formation. The absorbance was measured using a microplate reader to determine the rate of cell survival and calculate the IC50 value.[\[1\]](#)

1.2.2. Western Blot Analysis To investigate the effect of Cyy260 on the JAK2/STAT3 pathway, NSCLC cells were treated with different concentrations of the compound (1, 2, and 4 μ M).[\[1\]](#) Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies against JAK2, p-JAK2, STAT3, p-STAT3, and downstream proteins. A secondary antibody conjugated to a detection enzyme was used for visualization.[\[1\]](#)

1.2.3. In Vivo Xenograft Tumor Model Animal experiments were conducted using protocols approved by the relevant institutional animal welfare committee.[1] Subcutaneously transplanted tumors were established in mice.[1] The mice were then treated with Cyy260 to assess its in vivo antitumor efficacy by monitoring tumor growth suppression.[1]

Visualization of the Cyy260-Inhibited JAK2/STAT3 Signaling Pathway



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Caption: Cyy260 inhibits the JAK2/STAT3 signaling pathway.

BMS-986260: A Selective TGF- β R1 Kinase Inhibitor

BMS-986260 is a potent, selective, and orally bioavailable inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF- β R1).[3][4][5][6] It is being developed as an immuno-oncology agent.[3]

Chemical and Physical Properties of BMS-986260

Property	Value	Reference
IUPAC Name	6-(4-(3-Chloro-4-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile	[5]
Molecular Formula	C18H12ClFN6O	[4][5][6]
Molecular Weight	382.78 g/mol	[4][5][6]
CAS Number	2001559-19-7	[5]
IC50 (TGF- β R1)	1.6 nM	[3][4][5][6]
Selectivity	Highly selective for TGF- β R1 over TGF- β R2 (IC50 > 15 μ M)	[4]
Cellular Activity	Inhibits TGF- β mediated nuclear translocation of pSMAD2/3 with an IC50 of 350 nM (MINK cells) and 190 nM (NHLF cells).	[3][4]

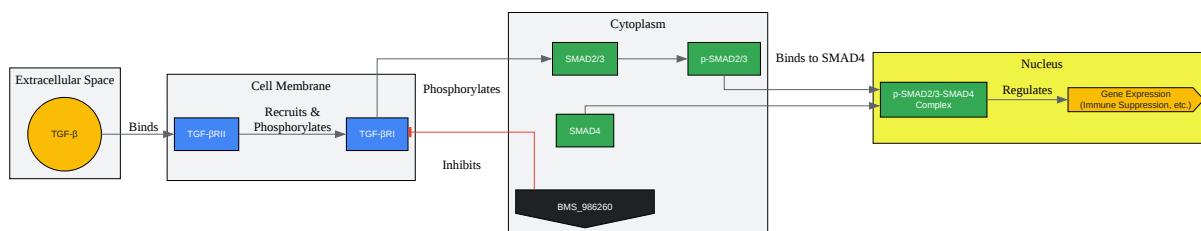
Experimental Protocols for BMS-986260

2.2.1. Kinase Inhibition Assay The inhibitory activity of BMS-986260 against TGF- β R1 was determined using biochemical assays with purified human and mouse enzymes.[4] The apparent inhibition constant (Kiapp) was measured to quantify the potency of the inhibitor.[4]

2.2.2. Cellular pSMAD Assay Mink lung epithelial (MvLu1) cells or normal human lung fibroblasts (NHLF) were treated with BMS-986260.[4] The cells were then stimulated with TGF- β to induce SMAD phosphorylation. The levels of phosphorylated SMAD (pSMAD) were measured to determine the inhibitory effect of the compound on the signaling pathway.[4]

2.2.3. In Vivo Efficacy Studies The antitumor efficacy of BMS-986260, alone or in combination with other agents like anti-PD-1 antibodies, was evaluated in murine cancer models, such as colorectal cancer models.[5] These studies also assessed the compound's effect on metastasis.[4]

Visualization of the BMS-986260-Inhibited TGF- β Signaling Pathway



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Caption: BMS-986260 inhibits the TGF- β signaling pathway.

Anticancer agent 260 (Compound 3g/4d): An Oxadiazole Derivative

This compound is an orally active anticancer agent belonging to the 2,5-disubstituted 1,3,4-oxadiazole class of molecules. It has demonstrated inhibitory effects on the proliferation of several cancer cell lines.

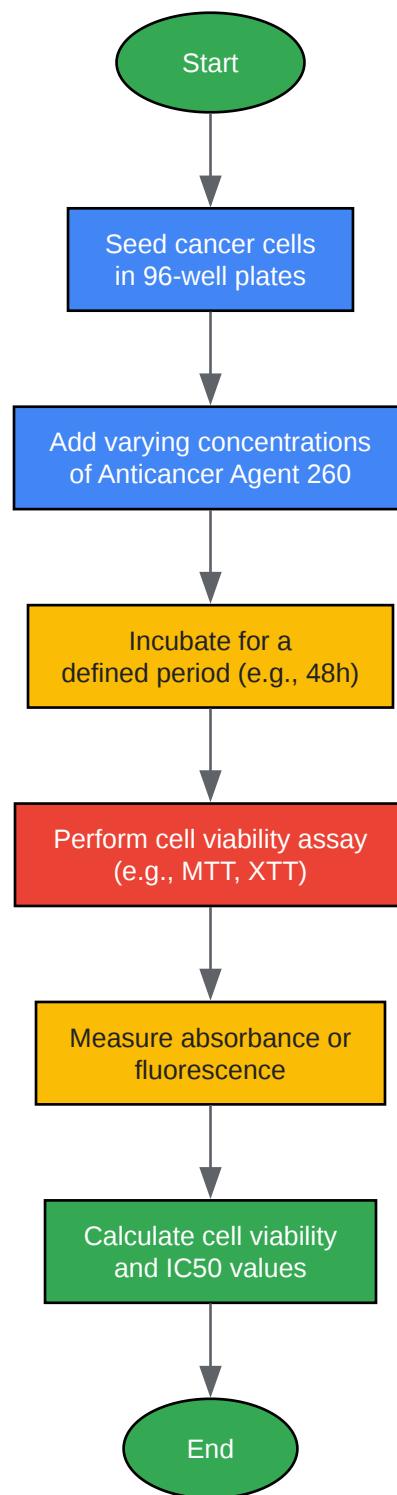
Properties of Anticancer agent 260 (Compound 3g/4d)

Property	Value
Compound Type	2,5-disubstituted 1,3,4-oxadiazole
Molecular Formula	C14H11N3O
Molecular Weight	237.26 g/mol
CAS Number	345994-70-9
Biological Activity	Inhibits proliferation of HCT-116, MIA-PaCa2, and MDA-MB231 cancer cells.
In Vitro Efficacy (IC50)	98.7 µg/mL (HCT-116), 81.0 µg/mL (MIA-PaCa2), 77.2 µg/mL (MDA-MB231)
Other Activities	Anti-inflammatory and analgesic efficacy.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves a multi-step process.^[7] ^[8]^[9]^[10]^[11] A common method is the cyclodehydration of diacylhydrazine derivatives.^[8] Alternatively, aryl hydrazides can undergo cyclization in the presence of a dehydrating agent like phosphorus oxychloride with various carboxylic acids to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.^[10] Microwave-assisted synthesis has also been employed to improve reaction times and yields.^[10]

General Experimental Workflow for Cell Proliferation Assay



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Caption: General workflow for a cell proliferation assay.

THEO-260: An Oncolytic Immunotherapy

THEO-260 is a novel oncolytic immunotherapy currently under investigation in clinical trials for the treatment of advanced-stage platinum-resistant ovarian cancer.[12][13][14][15][16] Unlike the other agents discussed, THEO-260 is a biological agent, specifically an oncolytic adenovirus, designed to selectively target and destroy cancer cells.[14][15][16]

Key Features of THEO-260

Feature	Description	Reference
Agent Type	Oncolytic adenovirus (Immunotherapy)	[14][15]
Target Indication	Platinum-resistant ovarian cancer (PROC)	[12][13][14]
Mechanism of Action	Enters and kills cancer cells and cancer-associated cells within the tumor.	[14][15]
Clinical Trials	Phase I/IIa trials are ongoing (OCTOPOD-IV and OCTOPOD-IP).	[12][13][15]
Routes of Administration	Intravenous (IV) and Intraperitoneal (IP)	[13]

Logical Flow of a Clinical Trial



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Caption: Logical progression of a clinical trial.

Summary and Conclusion

The term "**Anticancer Agent 260**" and its variations encompass a range of therapeutic candidates with distinct chemical structures and mechanisms of action. This guide has

provided a detailed technical overview of four such agents:

- Cyy260: A small molecule inhibitor of the JAK2/STAT3 pathway with potential for treating NSCLC.
- BMS-986260: A selective TGF- β R1 inhibitor being developed as an immuno-oncology agent.
- **Anticancer agent 260** (Compound 3g/4d): An oxadiazole derivative with cytotoxic activity against several cancer cell lines.
- THEO-260: An oncolytic adenovirus in clinical development for ovarian cancer.

For researchers and drug development professionals, it is crucial to recognize the specific identity of the "**Anticancer Agent 260**" being referenced in any given context to access the correct and relevant scientific data. The information compiled in this guide serves as a foundational resource for understanding the properties and potential applications of these diverse anticancer agents.

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